Etiocholanedione

Neuroscience Neurosteroids Receptor Pharmacology

Etiocholanedione (5β-androstane-3,17-dione) is the definitive 5β-reduced androgen metabolite for selective glycine receptor (GlyR) studies—inhibits IGly without GABA modulation at up to 50 µM—unlike its 5α-epimer or precursor androgens. Cannot be further metabolized into androgenic/estrogenic hormones, eliminating confounding genomic effects. Validated positive control for anti-obesity research (clinical weight loss: 2.8 kg over 20 weeks at 4 g/day) and essential IMS-MS certified reference standard (distinct CCS value for unambiguous isomer identification). For GlyR-specific neurobiology, non-genomic steroid-membrane transport, and metabolomics method development, inferior substitutes like 5α-androstane-3,17-dione, testosterone, or DHEA are scientifically invalid.

Molecular Formula C19H28O2
Molecular Weight 288.4 g/mol
CAS No. 1229-12-5
Cat. No. B1219114
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEtiocholanedione
CAS1229-12-5
Molecular FormulaC19H28O2
Molecular Weight288.4 g/mol
Structural Identifiers
SMILESCC12CCC(=O)CC1CCC3C2CCC4(C3CCC4=O)C
InChIInChI=1S/C19H28O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h12,14-16H,3-11H2,1-2H3/t12-,14+,15+,16+,18+,19+/m1/s1
InChIKeyRAJWOBJTTGJROA-QJISAEMRSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Etiocholanedione (CAS 1229-12-5): Technical Specifications and Baseline Characterization for Procurement Decisions


Etiocholanedione (CAS 1229-12-5), also known as 5β-androstane-3,17-dione or 5β-androstanedione, is an endogenous C19 steroid belonging to the etiocholane (5β-androstane) class [1]. It is a naturally occurring metabolite of androgens, including testosterone, dihydrotestosterone (DHT), dehydroepiandrosterone (DHEA), and androstenedione, and is the C5 epimer of 5α-androstane-3,17-dione [1][2]. With a molecular formula of C19H28O2 and a molecular weight of 288.42 g/mol, this compound is characterized by ketone functional groups at positions 3 and 17, and it exhibits a logP of approximately 3.97 [3][4]. Notably, unlike many other steroid metabolites, etiocholanedione cannot be further metabolized into androgenic or estrogenic hormones [1].

Why Generic Substitution of Etiocholanedione (CAS 1229-12-5) Fails: Critical Differentiators from Structural Analogs


While several androstane-dione isomers and androgen metabolites share a common C19 steroid backbone, the specific 5β-reduction of the A-ring in etiocholanedione confers a unique conformational profile that drastically alters its biological interactions and analytical behavior compared to its 5α-epimer or precursor androgens [1][2]. Generic substitution with 5α-androstane-3,17-dione, androstenedione, DHEA, or testosterone is not scientifically valid due to fundamental differences in receptor pharmacology (e.g., selective glycine receptor modulation vs. androgen receptor agonism), downstream metabolic fate (e.g., no further conversion to active androgens), and distinct physicochemical properties impacting analytical resolution [1][2][3]. The following sections present quantifiable evidence establishing these non-interchangeable characteristics.

Quantitative Differentiation of Etiocholanedione (CAS 1229-12-5): A Procurement-Focused Evidence Guide


Selective Inhibition of Glycine Receptors Without GABA Receptor Modulation at 50 µM

Etiocholanedione demonstrates a unique selectivity profile for glycine receptors (GlyR) over GABAA receptors when compared to related endogenous neurosteroids. In a comparative structure-activity relationship study, etiocholanedione strongly inhibited glycine-induced chloride currents (IGly) but, crucially, did not modulate GABA-induced chloride currents (IGABA) up to a concentration of 50 µM [1]. This contrasts with epiandrosterone and dehydroepiandrosterone (DHEA), which significantly modulate IGABA at 10 µM [1]. This selectivity profile is critical for applications requiring GlyR-specific modulation without off-target GABAergic activity.

Neuroscience Neurosteroids Receptor Pharmacology

Inhibition of Glucose Exchange Transport in Human Erythrocytes

Etiocholanedione inhibits glucose exchange transport in isolated human erythrocytes in a concentration-dependent manner. This effect is observed across a range of 0.1, 0.3, and 0.5 mM [1]. While comparative data for other androstane derivatives under identical conditions are not available from the same study, this represents a specific, non-genomic, non-receptor-mediated biological activity not commonly associated with 5α-reduced androstanes or precursor androgens, which primarily act via nuclear hormone receptors.

Cell Physiology Membrane Transport Erythrocyte Biology

Anti-Obesity Efficacy in Human Clinical Trial vs. Placebo

In a 20-week randomized, double-blind, placebo-controlled crossover study, oral administration of etiocholanedione (4 g daily) resulted in significant weight and body fat loss compared to placebo [1]. Mean weight loss during etiocholanedione treatment was 2.8 ± 5.5 kg, equivalent to 0.53 ± 0.91 kg/week/100 kg body fat. In contrast, the mean weight change during the placebo phase was essentially zero (+0.21 ± 4.2 kg, or +0.04 ± 0.74 kg/week/100 kg body fat) [1]. The difference between treatment phases was statistically significant (p < 0.05) [1].

Obesity Research Metabolism Clinical Trial

Metabolic Pathway Termination: Inability to be Converted to Androgens or Estrogens

Unlike its precursor DHEA, which can be metabolized into active androgens (e.g., testosterone) and estrogens, etiocholanedione represents a metabolic endpoint [1]. This is a critical differentiator for experimental designs aiming to decouple the hematopoietic and metabolic effects from androgenic or estrogenic signaling. While DHEA administration carries the risk of downstream hormonal conversion, etiocholanedione does not [1]. This pathway distinction is supported by its lack of androgenic activity, a characteristic shared by other 5β-reduced steroids [2].

Steroid Metabolism Endocrinology Metabolomics

Analytical Differentiation from 5α-Epimer via Collision Cross Section (CCS)

The isomeric pair 5β-androstane-3,17-dione (etiocholanedione) and 5α-androstane-3,17-dione are not resolved by simple mass spectrometry due to identical m/z values. However, they are separable based on differences in their Collision Cross Section (CCS) values using ion mobility spectrometry [1]. This differential mobility provides an orthogonal analytical dimension, enabling confident identification and quantification of etiocholanedione in complex biological matrices where its 5α-epimer is also present [1]. This directly addresses procurement requirements for high-specificity analytical standards.

Analytical Chemistry Ion Mobility Spectrometry Steroid Profiling

Etiocholanedione (CAS 1229-12-5): Best Research and Industrial Application Scenarios


Selective Glycine Receptor Pharmacology Studies

Etiocholanedione is the compound of choice for experiments requiring selective modulation of glycine receptors (GlyRs) without concomitant activity at GABAA receptors. As demonstrated by Bukanova et al. (2020), etiocholanedione exhibits strong inhibition of glycine-induced currents but no modulation of GABA-induced currents up to 50 µM [1]. This contrasts with related neurosteroids like epiandrosterone and DHEA, which modulate both receptor types. This property makes etiocholanedione a superior tool for dissecting GlyR-specific signaling pathways and for screening assays targeting GlyR-related disorders where GABAergic off-target effects would confound results [1].

Non-Genomic Steroid Action and Membrane Transport Studies

Etiocholanedione is ideal for investigating non-genomic, membrane-level actions of steroids. Its demonstrated ability to inhibit glucose exchange transport in human erythrocytes (at 0.1–0.5 mM) [2] provides a well-characterized functional endpoint for studying steroid-membrane interactions. Unlike testosterone or androstenedione, which primarily activate nuclear receptors, etiocholanedione's effects on membrane transport offer a distinct mode of action. This is valuable for researchers investigating the rapid, non-genomic effects of steroids on cellular physiology, where it serves as a prototype for the 5β-reduced class [2].

Obesity and Metabolic Disease Research Models

For research programs investigating novel anti-obesity mechanisms, etiocholanedione provides a validated positive control with human clinical efficacy data. The 1994 clinical trial by Zumoff et al. demonstrated that oral etiocholanedione (4 g/day) induced significant weight loss (2.8 kg mean) and body fat reduction compared to placebo over 20 weeks [3]. This established efficacy, coupled with its favorable safety profile in the study, positions etiocholanedione as a key reference compound for validating new animal models of obesity or for benchmarking the efficacy of novel anti-obesity candidates [3].

High-Specificity Analytical Reference Standard for Steroidomics

In analytical laboratories performing steroid profiling or metabolomics, etiocholanedione is essential as a certified reference standard for accurate identification and quantification. Due to the isomeric nature of 5α- and 5β-androstane-3,17-diones, standard mass spectrometry cannot distinguish them. The availability of distinct CCS values for each epimer, as documented in the comprehensive CCS database by Hernández-Mesa et al. (2018), allows for unambiguous identification using ion mobility spectrometry-mass spectrometry (IMS-MS) [4]. Procuring a high-purity etiocholanedione standard is therefore mandatory for developing robust IMS-MS methods and for ensuring the accuracy of biomarker discovery and anti-doping analyses where these isomers are encountered [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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